2-Fluoro-3,6-dimethoxybenzoic acid chemical structure and properties
2-Fluoro-3,6-dimethoxybenzoic acid chemical structure and properties
An In-Depth Technical Guide to 2-Fluoro-3,6-dimethoxybenzoic Acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design. Fluorinated compounds often exhibit enhanced metabolic stability, increased bioavailability, and modulated physicochemical properties, making them highly valuable scaffolds.[1][2] 2-Fluoro-3,6-dimethoxybenzoic acid stands out as a key building block, offering a unique substitution pattern on a benzoic acid core. The presence of a fluorine atom ortho to a methoxy group and para to another, combined with the carboxylic acid functionality, provides multiple reaction sites for derivatization.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the chemical structure, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, and key applications of 2-Fluoro-3,6-dimethoxybenzoic acid. The content herein is synthesized from established chemical principles and available data, designed to empower scientists in leveraging this versatile intermediate for the creation of novel and impactful molecules.
Chemical Structure and Physicochemical Properties
Molecular Identity and Structure
The structural integrity of a chemical intermediate is paramount for its successful application in complex synthetic routes. 2-Fluoro-3,6-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with one fluorine atom, two methoxy groups, and one carboxylic acid group.
Physicochemical Data
A summary of the key identifiers and physical properties for 2-Fluoro-3,6-dimethoxybenzoic acid is presented below. This data is essential for reaction planning, safety assessment, and quality control.
| Property | Value | Reference(s) |
| IUPAC Name | 2-Fluoro-3,6-dimethoxybenzoic acid | |
| CAS Number | 1352306-34-3 | [1][3] |
| Molecular Formula | C₉H₉FO₄ | [1][3] |
| Molecular Weight | 200.17 g/mol | [1][3] |
| Physical Form | Solid, powder | [1] |
| Storage Conditions | 2-8°C, sealed, under dry inert atmosphere | [1][3] |
| Purity | Typically ≥95% | [1] |
Proposed Synthesis and Mechanistic Rationale
While multiple routes to substituted fluorobenzoic acids exist, a robust and scalable synthesis is critical for practical applications. Below is a proposed multi-step synthesis for 2-Fluoro-3,6-dimethoxybenzoic acid, designed with common laboratory reagents and techniques in mind. The chosen pathway emphasizes control over regioselectivity.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies a readily available starting material, 1,4-dimethoxybenzene, and builds complexity through sequential, regioselective functionalization. The key transformations involve iodination, nitration (as a directing group and precursor to the fluoro group), and finally, carboxylation.
Detailed Experimental Protocol
This protocol is a proposed pathway. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.
Step 1: Iodination of 1,4-Dimethoxybenzene
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Rationale: Electrophilic iodination is directed by the strongly activating methoxy groups to the ortho positions. Monosubstitution is readily achieved under controlled conditions.
-
Procedure:
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To a stirred solution of 1,4-dimethoxybenzene (1.0 eq) in glacial acetic acid, add N-iodosuccinimide (NIS) (1.05 eq) portion-wise at room temperature.
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Protect the reaction from light and stir for 12-16 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
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Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-iodo-2,5-dimethoxybenzene.
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Step 2: Nitration of 1-Iodo-2,5-dimethoxybenzene
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Rationale: The existing substituents direct the incoming electrophile (NO₂⁺). The methoxy groups are strong ortho-, para-directors, and the iodo group is a weak deactivating ortho-, para-director. The position between the two methoxy groups is sterically hindered, and the position ortho to the iodine and one methoxy group is electronically favored.
-
Procedure:
-
Dissolve 1-iodo-2,5-dimethoxybenzene (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.
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Stir at 0°C for 2-3 hours.
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Carefully pour the mixture onto crushed ice, causing the product to precipitate.
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Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 1-iodo-2,5-dimethoxy-3-nitrobenzene.
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Step 3: Reduction of the Nitro Group
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Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the subsequent Sandmeyer reaction. Tin(II) chloride in an acidic medium is an effective and common method for this transformation.
-
Procedure:
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Suspend 1-iodo-2,5-dimethoxy-3-nitrobenzene (1.0 eq) in ethanol.
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Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) in concentrated hydrochloric acid.
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Heat the mixture to reflux for 3-4 hours.
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Cool to room temperature and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.
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Extract the product into ethyl acetate, dry the organic phase, and concentrate to yield 3-iodo-2,5-dimethoxyaniline.
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Step 4: Sandmeyer Reaction for Fluorination
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Rationale: The Sandmeyer reaction is a classic method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate. Using fluoroboric acid (HBF₄) allows for the formation of a diazonium tetrafluoroborate salt, which can be thermally decomposed to install the fluorine atom.
-
Procedure:
-
Dissolve 3-iodo-2,5-dimethoxyaniline (1.0 eq) in a solution of fluoroboric acid (HBF₄) at 0°C.
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Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5°C.
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Stir for 30 minutes to form the diazonium salt precipitate.
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Filter the salt, wash with cold ether, and dry under vacuum.
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Gently heat the dry diazonium salt until nitrogen evolution ceases, yielding 1-fluoro-2,5-dimethoxy-3-iodobenzene.
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Step 5: Carboxylation via Organometallic Intermediate
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Rationale: The aryl iodide can be converted into an organometallic species (e.g., an organolithium or Grignard reagent), which is a strong nucleophile. Quenching this nucleophile with carbon dioxide (dry ice) followed by an acidic workup generates the desired carboxylic acid.
-
Procedure:
-
Dissolve 1-fluoro-2,5-dimethoxy-3-iodobenzene (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere.
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Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78°C to perform the lithium-halogen exchange.
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Bubble dry CO₂ gas through the solution or pour the mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature.
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Quench with water and acidify with dilute HCl.
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Extract the product with ether, dry the organic layer, and concentrate. Purify the crude product by crystallization or column chromatography to obtain 2-Fluoro-3,6-dimethoxybenzoic acid.
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Applications in Research and Development
The specific arrangement of functional groups in 2-Fluoro-3,6-dimethoxybenzoic acid makes it a valuable intermediate in several high-value research areas.
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Medicinal Chemistry : This compound is an ideal starting point for synthesizing complex molecules targeting various biological pathways. It has been identified as an intermediate for active pharmaceutical ingredients (APIs), particularly those where fluorinated aromatic moieties can enhance metabolic stability and bioavailability.[1] Its structure is particularly relevant for developing therapeutics for central nervous system (CNS) disorders, such as antidepressants and anxiolytics, where lipophilicity and the ability to cross the blood-brain barrier are crucial.[3] The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, while resisting metabolic oxidation.
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Agrochemicals : In agrochemical research, the introduction of fluorine can significantly impact a molecule's herbicidal or pesticidal activity. 2-Fluoro-3,6-dimethoxybenzoic acid serves as a scaffold for creating new herbicides and plant growth regulators, where the fluorine substituent can influence target protein binding and environmental persistence.[1]
Safety and Handling
As a fine chemical intermediate, proper handling of 2-Fluoro-3,6-dimethoxybenzoic acid is essential. The following safety information is based on data for structurally similar fluorinated benzoic acids.[4][5][6]
| Hazard Class | GHS Classification |
| Acute Toxicity | May be harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4][6] |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[4][6] |
Recommended Handling Procedures:
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4]
Conclusion
2-Fluoro-3,6-dimethoxybenzoic acid is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its unique combination of a fluorine atom and multiple reactive handles provides chemists with a versatile platform for molecular design. By understanding its properties, mastering its synthesis, and adhering to safe handling practices, researchers can effectively unlock its potential to build the next generation of pharmaceuticals and agrochemicals. This guide provides the foundational knowledge to confidently incorporate this valuable building block into advanced research and development programs.
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